molecular formula C21H26N4O5 B2556338 ethyl 1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-3-carboxylate CAS No. 1226445-34-6

ethyl 1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-3-carboxylate

Cat. No. B2556338
CAS RN: 1226445-34-6
M. Wt: 414.462
InChI Key: HNNUGIDWKRAKLH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperidine ring (a six-membered ring with one nitrogen atom), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a carboxylate ester group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and pyrazole rings, the introduction of the methoxy and methyl groups, and the formation of the carboxylate ester group. Without specific information on the synthesis of this exact compound, it’s difficult to provide more detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings and functional groups means that the molecule could potentially exist in several different conformations. Additionally, the presence of the nitrogen atoms in the rings could have interesting effects on the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the polar carboxylate ester group suggests that it might have some solubility in polar solvents like water. The presence of the nonpolar rings and methoxy group, on the other hand, suggests that it might also have some solubility in nonpolar solvents .

Scientific Research Applications

Anticancer Properties

Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Their ability to interfere with cancer cell growth, inhibit specific enzymes, and induce apoptosis makes them promising candidates for cancer therapy . Researchers have explored the synthesis of indole-based compounds and evaluated their efficacy against various cancer types.

Antimicrobial Activity

Indole derivatives exhibit antimicrobial properties, making them relevant in the fight against infectious diseases. These compounds can target bacterial, fungal, and viral pathogens. Researchers have studied their effectiveness against specific strains, including Mycobacterium tuberculosis (MTB) and other bacteria . The compound’s structure may play a crucial role in determining its antimicrobial activity.

Antifungal Activity

Indazole-containing compounds, such as the one described, have been studied for their antifungal properties. These molecules can inhibit fungal growth and disrupt essential cellular processes. Understanding their mode of action and specificity against fungal pathogens is crucial for developing effective antifungal drugs .

Future Directions

The study and development of new organic compounds is a major area of research in chemistry. This compound, with its complex structure and potential biological activity, could be of interest for further study. Potential areas of research could include studying its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity .

properties

IUPAC Name

ethyl 1-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-4-30-21(28)15-6-5-11-25(12-15)20(27)14-7-9-16(10-8-14)22-18(26)17-13-24(2)23-19(17)29-3/h7-10,13,15H,4-6,11-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNUGIDWKRAKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-3-carboxylate

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